Cas no 2229592-30-5 (3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine)

3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine
- EN300-1960550
- 2229592-30-5
-
- インチ: 1S/C9H8ClF4N/c10-6-4-8(12)7(11)3-5(6)9(13,14)1-2-15/h3-4H,1-2,15H2
- InChIKey: HJBIIVSGOVMGGQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C(CCN)(F)F)F)F
計算された属性
- せいみつぶんしりょう: 241.0281396g/mol
- どういたいしつりょう: 241.0281396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960550-0.25g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1960550-10.0g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1960550-1g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1960550-0.1g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1960550-2.5g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1960550-5.0g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1960550-0.05g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1960550-1.0g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1960550-0.5g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1960550-5g |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine |
2229592-30-5 | 5g |
$4517.0 | 2023-09-17 |
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amineに関する追加情報
Research Brief on 3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine (CAS: 2229592-30-5): Recent Advances and Applications
3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine (CAS: 2229592-30-5) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential clinical implications.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the compound's utility in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The researchers demonstrated that the difluorinated phenyl moiety of 3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine enhances binding affinity to GABAA receptors, making it a promising scaffold for anxiolytic and anticonvulsant drug development. The study employed molecular docking simulations and in vitro binding assays to validate these interactions, providing a mechanistic understanding of its pharmacological potential.
In addition to its CNS applications, 3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine has been investigated as a precursor for the synthesis of fluorinated kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its use in developing selective inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and B-cell malignancies. The compound's difluoropropan-1-amine group was found to improve metabolic stability and bioavailability, addressing a common challenge in kinase inhibitor design.
The synthetic accessibility of 3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine has also been a focus of recent research. A novel, scalable synthesis route was described in Organic Process Research & Development (2023), featuring a palladium-catalyzed cross-coupling reaction as the key step. This method achieved a 75% overall yield and demonstrated excellent regioselectivity, making it suitable for industrial-scale production. The authors emphasized the importance of this advancement for meeting the growing demand for fluorinated pharmaceutical intermediates.
Looking forward, researchers are exploring the potential of 3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine in prodrug design and targeted drug delivery systems. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that its amine group can be effectively conjugated with various drug molecules while maintaining favorable pharmacokinetic properties. These developments position the compound as a versatile building block in modern drug discovery pipelines.
2229592-30-5 (3-(2-chloro-4,5-difluorophenyl)-3,3-difluoropropan-1-amine) 関連製品
- 205-83-4(Acenaphth1,2-aanthracene)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 1781090-99-0(4-(3-bromo-5-methylphenyl)methylpiperidine)
- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
- 1428359-80-1(2-chloro-6-fluoro-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylbenzamide)
- 1593059-01-8(1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid)
- 122269-03-8(2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 771581-13-6(2-3-(difluoromethoxy)phenylethan-1-amine)



